

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-Amino Nevirapine

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Compound of Interest

Compound Name: 2-Amino Nevirapine

Cat. No.: B137577

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Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The metabolism of Nevirapine is extensive, leading to the formation of several metabolites, including hydroxylated and potentially aminated derivatives.

2-Amino Nevirapine is a potential metabolite or synthetic intermediate of significant interest in drug development and metabolism studies. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in complex biological matrices.

These application notes provide a detailed overview of the proposed mass spectrometry fragmentation of **2-Amino Nevirapine**, drawing parallels with the well-documented fragmentation of Nevirapine and its hydroxylated metabolites. A comprehensive protocol for the analysis of such compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented.

Proposed Mass Spectrometry Fragmentation of 2-Amino Nevirapine

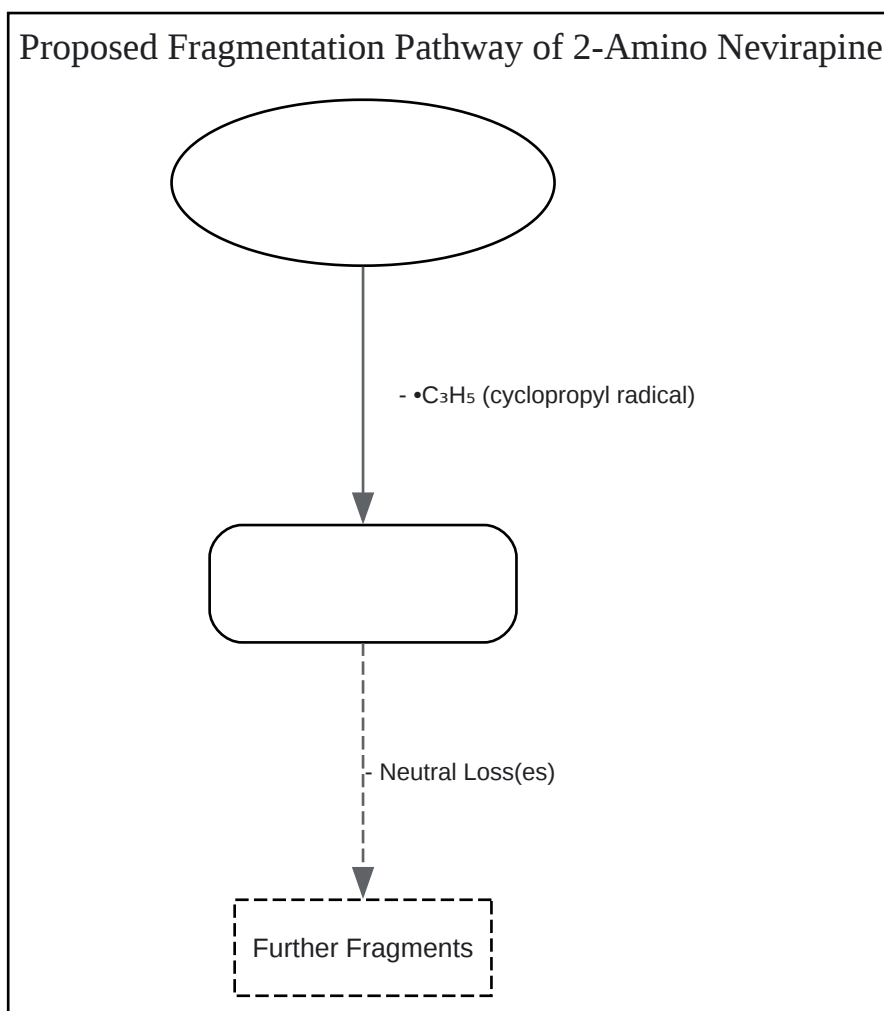
While direct experimental data on the mass spectrometry fragmentation of **2-Amino Nevirapine** is not extensively available in the public domain, a fragmentation pathway can be proposed based on the known fragmentation of Nevirapine and its structurally similar metabolite, 2-hydroxynevirapine.^[1]

The protonated molecule of **2-Amino Nevirapine** ($[M+H]^+$) would have a theoretical m/z of 282.1. The fragmentation is anticipated to be initiated by the loss of the cyclopropyl group, a characteristic fragmentation pattern for Nevirapine and its derivatives.^{[1][2]}

Key Proposed Fragmentation Steps:

- **Loss of Cyclopropyl Radical:** The primary fragmentation event is the homolytic cleavage of the bond connecting the cyclopropyl group to the nitrogen atom, resulting in the loss of a cyclopropyl radical ($\bullet C_3H_5$). This would lead to the formation of a stable, resonance-delocalized radical cation.
- **Further Fragmentation:** Subsequent fragmentation of this primary product ion may occur, potentially involving the loss of small neutral molecules.

The proposed fragmentation pathway is visualized in the diagram below.



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Caption: Proposed fragmentation of **2-Amino Nevirapine**.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for Nevirapine, 2-hydroxynevirapine, and the proposed values for **2-Amino Nevirapine**, which are essential for developing a multiple reaction monitoring (MRM) method for quantification.

Compound	Precursor Ion [M+H] ⁺ (m/z)	Product Ion(s) (m/z)	Notes
Nevirapine	267.2	226.2	Loss of cyclopropene (C ₃ H ₄) or cyclopropyl radical (•C ₃ H ₅) is a characteristic fragmentation.[2][3]
2-Hydroxynevirapine	283.0	242.1, 214.0, 161.2	The ion at m/z 242.1 corresponds to the loss of the cyclopropyl radical. Further fragmentation leads to ions at m/z 214.0 (loss of CO) and 161.1.[1][3]
2-Amino Nevirapine (Proposed)	282.1	241.1	The proposed primary product ion corresponds to the loss of the cyclopropyl radical (•C ₃ H ₅). Further fragmentation would need to be confirmed experimentally.

Experimental Protocols

This section provides a general protocol for the LC-MS/MS analysis of Nevirapine and its metabolites, which can be adapted for **2-Amino Nevirapine**.

Sample Preparation (Human Plasma)

A solid-phase extraction (SPE) method is commonly employed for the extraction of Nevirapine and its metabolites from plasma.[4]

Materials:

- Human plasma (K₃EDTA)
- Internal Standard (IS) solution (e.g., Nevirapine-d5)
- Methanol
- Acetonitrile
- Formic acid
- SPE cartridges (e.g., Oasis HLB)

Protocol:

- To 200 µL of plasma, add 50 µL of the internal standard working solution.
- Vortex for 30 seconds.
- Add 500 µL of 0.1% formic acid in water and vortex.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 μm)[4]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90-10% B
 - 6.1-8 min: 10% B
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μL
- Column Temperature: 40°C

Mass Spectrometry

Instrumentation:

- Triple quadrupole mass spectrometer

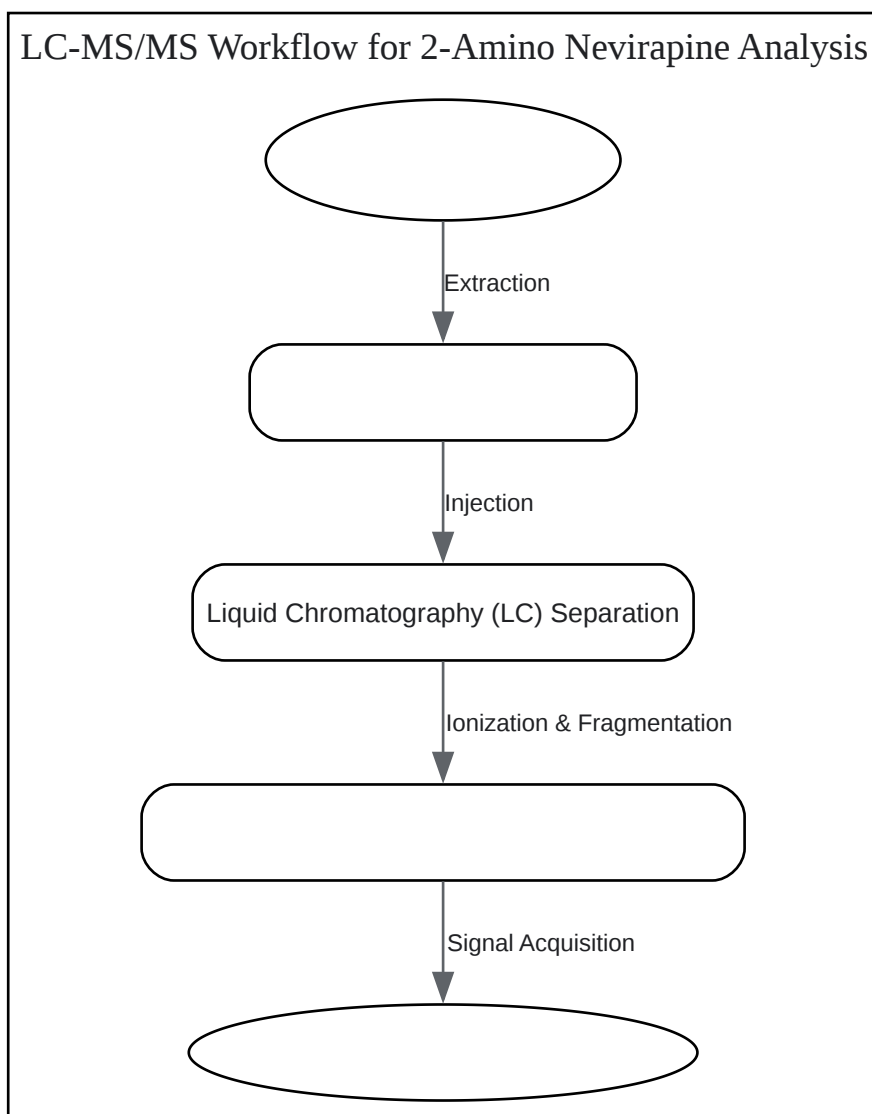
MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Ion Source Temperature: 500°C
- Capillary Voltage: 3.5 kV

- Collision Gas: Argon
- MRM Transitions:
 - Nevirapine: m/z 267.2 \rightarrow 226.2
 - 2-Hydroxynevirapine: m/z 283.0 \rightarrow 161.2
 - **2-Amino Nevirapine** (Proposed): m/z 282.1 \rightarrow 241.1
 - Nevirapine-d5 (IS): m/z 272.2 \rightarrow 231.2
- Collision Energy: Optimize for each transition (typically 20-40 eV)

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of **2-Amino Nevirapine** from a biological matrix.



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Caption: General workflow for LC-MS/MS analysis.

Conclusion

The provided application notes offer a comprehensive guide for the mass spectrometric analysis of **2-Amino Nevirapine**. While the fragmentation pathway is proposed based on the well-established behavior of similar compounds, the experimental protocols for sample preparation, liquid chromatography, and mass spectrometry provide a solid foundation for developing and validating a robust analytical method. Researchers are encouraged to use this information as a starting point and to perform empirical optimization for their specific

applications. The successful application of these methods will be invaluable for advancing research in drug metabolism and pharmacokinetics.

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